N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine, also known as DMS-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMS-1 belongs to the class of pyridine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to exert its pharmacological effects by modulating various biochemical and physiological pathways. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, and induce the expression of apoptosis-related proteins such as Bax and caspase-3.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine in lab experiments is its high yield and purity obtained through the synthesis method. This compound has also been shown to be stable under various experimental conditions. However, one of the limitations of using this compound is its potential cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy and safety of this compound in these diseases. Another potential application of this compound is in the treatment of cancer. Future studies should focus on elucidating the exact mechanism of action of this compound in cancer cells and investigating its potential as a chemotherapeutic agent. Additionally, studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine involves the reaction of 3,4-dichlorobenzylamine with 3-amino-6-methylpyridine-2,4-dione in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide and methylsulfonyl chloride to obtain this compound in high yield and purity.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-20(18,19)13-5-3-10(8-17-13)16-7-9-2-4-11(14)12(15)6-9/h2-6,8,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBDZRFAABWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.